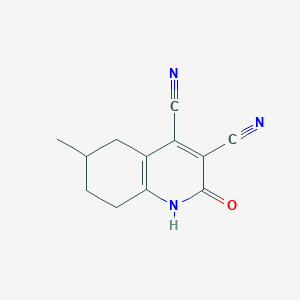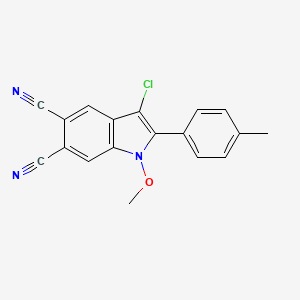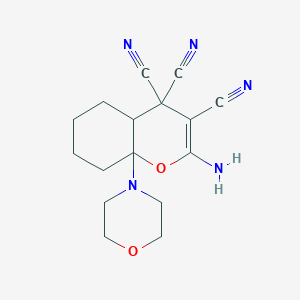
2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and morpholino groups
Méthodes De Préparation
The synthesis of 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide involves several steps. One common method includes the aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates . The reaction conditions typically involve the use of primary amines and formaldehyde, with the nature of the counter-ion and the structure of the primary amine playing crucial roles in determining the final product.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including aminomethylation, which involves the addition of an amino group to a molecule. The reaction products depend significantly on the nature of the counter-ion and the structure of the primary amine . Common reagents used in these reactions include formaldehyde and primary amines. Major products formed from these reactions include bispidines and pyrido[2,1-b][1,3,5]thiadiazine derivatives.
Applications De Recherche Scientifique
2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide has several scientific research applications. It is used in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities . These compounds have been studied for their antiviral, anticancer, and antimicrobial properties, making them valuable in medicinal chemistry and pharmaceutical research.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in the growth and proliferation of cancer cells . By inhibiting this pathway, the compound can effectively block the conduction of signaling pathways, leading to the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide stands out due to its unique combination of functional groups and its potential biological activities. Similar compounds include other morpholino derivatives and cyanide-containing compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C16H19N5O2 |
|---|---|
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
2-amino-8a-morpholin-4-yl-5,6,7,8-tetrahydro-4aH-chromene-3,4,4-tricarbonitrile |
InChI |
InChI=1S/C16H19N5O2/c17-9-12-14(20)23-16(21-5-7-22-8-6-21)4-2-1-3-13(16)15(12,10-18)11-19/h13H,1-8,20H2 |
Clé InChI |
VTMMTIMMPSNWFI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)C(C(=C(O2)N)C#N)(C#N)C#N)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)propanamide](/img/structure/B14944137.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14944141.png)
![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14944149.png)
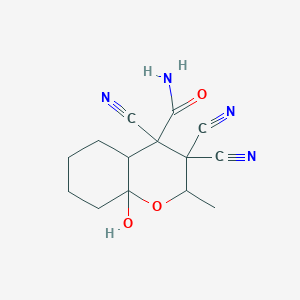
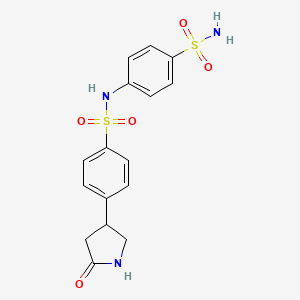
![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944183.png)
![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)

